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Compound of Interest

Compound Name: 7-Methoxy-1-methyl-2-tetralone

Cat. No.: B058130

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-
Methoxy-1-tetralone, a key intermediate in the synthesis of various pharmaceutical compounds.
This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Data Presentation

The following tables summarize the quantitative spectroscopic data for 7-Methoxy-1-tetralone.

Table 1: *H NMR Spectroscopic Data for 7-Methoxy-1-tetralone
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

7.98 d 1H Ar-H

6.85 dd 1H Ar-H

6.70 d 1H Ar-H

3.85 S 3H -OCHs

2.92 t 2H -CH2-

2.63 t 2H -CHz-

2.12 m 2H -CHz-

Solvent: CDCls. d: doublet, dd: doublet of doublets, s: singlet, t: triplet, m: multiplet.

Table 2: 13C NMR Spectroscopic Data for 7-Methoxy-1-tetralone

Chemical Shift (6) ppm Assignment
197.0 C=0

164.8 Ar-C

147.0 Ar-C

130.0 Ar-CH

125.0 Ar-C

113.8 Ar-CH

112.5 Ar-CH

555 -OCHs

39.2 -CH2-

29.8 -CHa-

23.2 -CH2-
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Solvent: CDCls.

Table 3: IR Spectroscopic Data for 7-Methoxy-1-tetralone

Wavenumber (cm~12) Intensity Assignment

2940 Medium C-H stretch (aliphatic)

1680 Strong C=0 stretch (conjugated
ketone)

1605 Strong C=C stretch (aromatic)

1490 Medium C=C stretch (aromatic)

1250 Strong C-O stretch (aryl ether)

1030 Medium C-O stretch (aryl ether)

Table 4: Mass Spectrometry Data for 7-Methoxy-1-tetralone

m/z Relative Intensity (%) Assignment

176 100 [M]* (Molecular lon)
148 60 [M - COJ*

133 85 [M - CO - CHs]*
105 40 [C7Hs0]*

77 30 [CeHs]*

lonization Method: Electron lonization (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A solution of 7-Methoxy-1-tetralone (approximately 10-20 mg) is prepared
in deuterated chloroform (CDCls, 0.5-0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS)
as an internal standard. The solution is transferred to a 5 mm NMR tube.

1H NMR Spectroscopy:
 Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
e Pulse Program: zg30

e Acquisition Parameters:

[¢]

Spectral Width: 16 ppm

[e]

Acquisition Time: 4.096 s

o

Relaxation Delay: 1.0 s

Number of Scans: 16

[¢]

o Processing: The free induction decay (FID) is Fourier transformed with a line broadening of
0.3 Hz. The spectrum is phased and baseline corrected. Chemical shifts are referenced to
the TMS signal at 0.00 ppm.

13C NMR Spectroscopy:
 Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).
e Pulse Program: zgpg30 (proton decoupled)

¢ Acquisition Parameters:

[¢]

Spectral Width: 240 ppm

[¢]

Acquisition Time: 1.087 s

[e]

Relaxation Delay: 2.0 s

Number of Scans: 1024

o
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e Processing: The FID is Fourier transformed with a line broadening of 1.0 Hz. The spectrum is
phased and baseline corrected. Chemical shifts are referenced to the solvent signal of CDCIs
at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid 7-Methoxy-1-tetralone is finely ground with dry
potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press.

Data Acquisition:

e Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a
deuterated triglycine sulfate (DTGS) detector.

e Measurement Mode: Transmission.
e Acquisition Parameters:
o Spectral Range: 4000-400 cm~1
o Resolution: 4 cm
o Number of Scans: 16

e Processing: A background spectrum of the empty sample compartment is recorded and
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of 7-Methoxy-1-tetralone in a volatile organic solvent
(e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a direct
insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

Data Acquisition:

e Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).
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 lonization Mode: Electron lonization (El).
e Acquisition Parameters:

o Electron Energy: 70 eV

o lon Source Temperature: 230 °C

o Mass Range: m/z 40-550

e Processing: The acquired mass spectrum is processed to identify the molecular ion and
major fragment ions.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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 To cite this document: BenchChem. [Spectroscopic Profile of 7-Methoxy-1-tetralone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b058130#spectroscopic-data-nmr-ir-mass-spec-of-7-
methoxy-1-tetralone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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